molecular formula C14H17Cl2N3 B14241780 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile CAS No. 486393-38-8

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile

Katalognummer: B14241780
CAS-Nummer: 486393-38-8
Molekulargewicht: 298.2 g/mol
InChI-Schlüssel: VOTOVNUEASEEOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound known for its significant role in various scientific research fields. It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butanenitrile chain. This compound is often used in pharmaceutical research and analytical testing due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is unique due to its specific combination of the piperazine ring, dichlorophenyl group, and butanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

486393-38-8

Molekularformel

C14H17Cl2N3

Molekulargewicht

298.2 g/mol

IUPAC-Name

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butanenitrile

InChI

InChI=1S/C14H17Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,7-11H2

InChI-Schlüssel

VOTOVNUEASEEOS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCC#N)C2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.